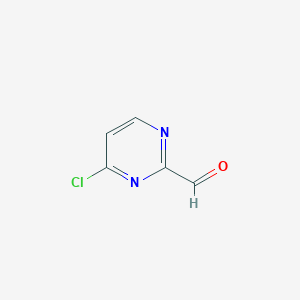

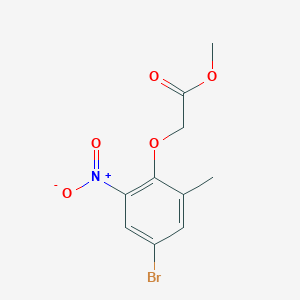

![molecular formula C14H18N2O2 B3030767 Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate CAS No. 954240-30-3](/img/structure/B3030767.png)

Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate

Descripción general

Descripción

Synthesis Analysis

In the first paper, DABCO is utilized as a solid base catalyst for the synthesis of pyrano[3,2-a]phenazine derivatives through a one-pot, two-step, four-component condensation reaction. This synthesis involves 2-hydroxy-1,4-naphthoquinone, 1,2-diamines, carbonyl compounds, and alkylmalonates. The procedure is efficient under both conventional heating and microwave irradiation, yielding products in good to excellent yields. Moreover, the catalyst can be recovered and reused multiple times without losing its reactivity, which is beneficial for sustainable chemical processes .

Molecular Structure Analysis

The second paper discusses the molecular structure of a 1:1 adduct formed between DABCO and 1,3,5-benzenetricarboxylic acid. This adduct is a salt with the components linked by various hydrogen bonds, forming planar two-dimensional sheets. These sheets exhibit a tiling pattern with a specific plane group, indicating the potential for DABCO to participate in the formation of complex molecular structures through hydrogen bonding .

Chemical Reactions Analysis

Although the specific chemical reactions involving Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate are not detailed in the provided papers, the use of DABCO in the synthesis of related compounds suggests that it could potentially be involved in similar condensation reactions. DABCO's ability to act as a base catalyst could facilitate the formation of the spirocyclic structure present in Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate by promoting the cyclization of intermediate compounds.

Physical and Chemical Properties Analysis

The papers do not provide specific information on the physical and chemical properties of Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate. However, the properties of DABCO, such as its basicity and ability to form stable hydrogen-bonded structures, are indicative of the types of interactions and stability that could be expected from compounds containing this moiety. The reusability of DABCO as a catalyst also suggests that it is stable under the reaction conditions used for the synthesis of the pyrano[3,2-a]phenazine derivatives .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate is utilized in the synthesis of complex molecular structures. For instance, its derivative was used in the production of methyl 4-tert-butoxycarbonylmethyl-5-oxo-4,7-diazaspiro[2.5]octane-8-carboxylate, a precursor for geometrically constrained bicyclic peptidomimetics, showcasing its relevance in creating novel organic compounds (Limbach, Lygin, Es-Sayed, & Meijere, 2009).

Structural and Medicinal Chemistry

- The compound has been studied for its potential in medicinal chemistry, particularly in the creation of novel chemical entities. For example, its structural features were used in the synthesis of medicinally relevant furo[2,3-d]pyrimidine frameworks through the rearrangement of functionalized cyclopropanes (Vereshchagin, Elinson, Dorofeeva, Sokolova, Bushmarinov, & Egorov, 2015).

Corrosion Inhibition

- In the field of materials science, derivatives of Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate have shown efficacy as corrosion inhibitors. A study on spirocyclopropane derivatives, including similar structural compounds, demonstrated significant inhibition properties for mild steel in acidic solutions, indicating its potential use in industrial applications (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).

Biological Studies

- The compound's framework has been identified as effective against multiple stages of the human malaria parasite Plasmodium falciparum. This indicates its potential as a basis for developing new antimalarial agents, highlighting its significance in drug discovery and development (Le Manach, Dam, Woodland, Kaur, Khonde, Brunschwig, Njoroge, Wicht, Horatscheck, Paquet, Boyle, Gibhard, Taylor, Lawrence, Yeo, Mok, Eastman, Dorjsuren, Talley, Guo, Simeonov, Reader, van der Watt, Erlank, Venter, Zawada, Aswat, Nardini, Coetzer, Lauterbach, Bezuidenhout, Theron, Mancama, Koekemoer, Birkholtz, Wittlin, Delves, Ottilie, Winzeler, von Geldern, Smith, Fidock, Street, Basarab, Duffy, & Chibale, 2021).

Safety and Hazards

Mecanismo De Acción

Mode of Action

The exact mode of action of Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate is currently unknown due to the lack of specific information . .

Biochemical Pathways

Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate may be involved in the preparation of triazolopyridines, which are known to inhibit Brk/PTK6 . It may also be used in the preparation of pyrrolopyrimidinyl-, pyrrolopyrazinyl- and pyrrolopyridinylacrylamides, which are known as JAK inhibitors . These inhibitors can affect various biochemical pathways and have downstream effects on cellular functions.

Action Environment

The compound is typically stored under inert gas (nitrogen or Argon) at 2–8 °C . Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c17-13(18-10-12-4-2-1-3-5-12)16-9-8-15-14(11-16)6-7-14/h1-5,15H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSCFSJJJUMAKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CN(CCN2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680025 | |

| Record name | Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate | |

CAS RN |

954240-30-3 | |

| Record name | Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3030688.png)

![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine](/img/structure/B3030689.png)

![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B3030693.png)

![[4-[5-Bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium](/img/structure/B3030695.png)

![Dimethylammonium dichlorotri(mu-chloro)bis{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}diruthenate(II)](/img/structure/B3030697.png)

![[Rucl(P-cymene)((S)-xylbinap)]CL](/img/structure/B3030698.png)

![Imidazo[1,2-A]pyrimidin-6-amine](/img/structure/B3030703.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B3030704.png)